molecular formula C14H32O3Si B14752583 Ethyltris(2-methylpropoxy)silane CAS No. 4723-62-0

Ethyltris(2-methylpropoxy)silane

Cat. No.: B14752583
CAS No.: 4723-62-0
M. Wt: 276.49 g/mol
InChI Key: IJXSSHHYRQJMIC-UHFFFAOYSA-N
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Description

Ethyltris(2-methylpropoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to one ethyl group and three 2-methylpropoxy (isobutoxy) groups. These compounds share structural similarities, with variations in alkyl/alkoxy substituents influencing their reactivity, stability, and industrial uses. Organosilanes are widely employed in surface treatments, coatings, and polymer chemistry due to their hydrophobic and crosslinking capabilities .

Properties

CAS No.

4723-62-0

Molecular Formula

C14H32O3Si

Molecular Weight

276.49 g/mol

IUPAC Name

ethyl-tris(2-methylpropoxy)silane

InChI

InChI=1S/C14H32O3Si/c1-8-18(15-9-12(2)3,16-10-13(4)5)17-11-14(6)7/h12-14H,8-11H2,1-7H3

InChI Key

IJXSSHHYRQJMIC-UHFFFAOYSA-N

Canonical SMILES

CC[Si](OCC(C)C)(OCC(C)C)OCC(C)C

Origin of Product

United States

Preparation Methods

Ethyltris(2-methylpropoxy)silane can be synthesized through several methods. One common approach involves the reaction of ethyltrichlorosilane with 2-methylpropanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, and the product is purified through distillation . Industrial production methods often involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Chemical Reactions Analysis

Ethyltris(2-methylpropoxy)silane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can be reduced using hydride donors such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ethyl or 2-methylpropoxy groups are replaced by other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanols, while reduction can produce silanes with different substituents .

Scientific Research Applications

Ethyltris(2-methylpropoxy)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyltris(2-methylpropoxy)silane involves its ability to form covalent bonds with both organic and inorganic materials. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, which allows it to act as a bridge between different materials. This property is utilized in various applications, such as improving the adhesion of coatings and enhancing the stability of nanoparticles .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Molecular Differences

The table below highlights key structural and molecular distinctions between Ethyltris(2-methylpropoxy)silane and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number
This compound C₁₃H₃₀O₃Si* ~262.5* Ethyl + 3 isobutoxy groups Not provided
Vinyltris(2-methoxyethoxy)silane C₁₁H₂₄O₆Si 280.39 Vinyl + 3 methoxyethoxy groups 1067-53-4
Methyltris(methoxyethoxy)silane C₁₀H₂₄O₆Si 268.38 Methyl + 3 methoxyethoxy groups 17980-64-2

*Calculated based on analogous structures.

Key Observations :

  • Vinyltris(2-methoxyethoxy)silane contains a reactive vinyl group, enabling polymerization or crosslinking in coatings, unlike the ethyl or methyl variants .
  • Methyltris(methoxyethoxy)silane has shorter methoxyethoxy chains, which may improve solubility in polar solvents compared to isobutoxy derivatives .
Hydrophobicity and Surface Protection
  • This compound : The isobutoxy groups likely form dense hydrophobic layers on surfaces, similar to silane impregnation techniques used in concrete protection .
  • Vinyltris(2-methoxyethoxy)silane : Demonstrated efficacy in forming durable coatings due to its vinyl group, which facilitates covalent bonding with substrates .
  • Methyltris(methoxyethoxy)silane : Used in applications requiring moderate hydrophobicity and compatibility with aqueous systems .
Reactivity and Stability
  • Ethyl and methyl substituents are less reactive than vinyl groups, making vinyltris(2-methoxyethoxy)silane more suitable for reactive coating formulations .
  • Bulkier isobutoxy groups in this compound may reduce hydrolysis rates compared to methoxyethoxy-substituted silanes, enhancing long-term stability .

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